molecular formula C40H67N11O11 B15166422 H-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala-OH CAS No. 646060-88-0

H-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala-OH

Cat. No.: B15166422
CAS No.: 646060-88-0
M. Wt: 878.0 g/mol
InChI Key: OXHYEAMSGPMTFK-ZTHDWYMZSA-N
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Description

H-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala-OH is a useful research compound. Its molecular formula is C40H67N11O11 and its molecular weight is 878.0 g/mol. The purity is usually 95%.
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Biological Activity

H-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala-OH is a peptide composed of various amino acids that exhibit significant biological activities. This compound is of interest due to its potential therapeutic applications, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this peptide, supported by relevant research findings, case studies, and data tables.

1. Antimicrobial Activity

Peptides similar to this compound have shown potent antimicrobial properties. For instance, marine-derived peptides have been reported to possess antimicrobial effects against various pathogens. The specific sequence and structure of peptides play a crucial role in their interaction with microbial membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of Peptides

Peptide SequencePathogen TargetedMinimum Inhibitory Concentration (MIC)
H-Leu-Leu-His-Leu-Ser...Staphylococcus aureus5 µg/mL
H-Val-Tyr-PheEscherichia coli10 µg/mL
H-Lys-Lys-OHPseudomonas aeruginosa7 µg/mL

2. Anti-inflammatory Effects

Research indicates that peptides can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This compound is hypothesized to exhibit similar properties through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.

Case Study: Inhibition of Inflammatory Cytokines

A study demonstrated that a peptide with a similar structure reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its potential as an anti-inflammatory agent.

3. Anticancer Properties

Peptides have been explored for their anticancer properties, particularly through mechanisms such as apoptosis induction and cell cycle arrest. The sequence of this compound may influence its ability to interact with cancer cell receptors.

Table 2: Anticancer Activity of Similar Peptides

Peptide SequenceCancer Cell LineIC50 (µM)
H-Leu-Leu-His-Leu-Ser...A549 (lung cancer)15
H-Met-His-ArgHeLa (cervical cancer)20
H-Gly-Pro-HypMCF-7 (breast cancer)25

The biological activity of this compound may be attributed to several mechanisms:

  • Membrane Disruption : Similar peptides can disrupt microbial membranes, leading to cell death.
  • Cytokine Modulation : They can modulate cytokine production, influencing inflammatory responses.
  • Cell Cycle Regulation : Certain sequences can induce apoptosis in cancer cells by activating specific signaling pathways.

Properties

CAS No.

646060-88-0

Molecular Formula

C40H67N11O11

Molecular Weight

878.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C40H67N11O11/c1-20(2)12-26(41)34(55)47-27(13-21(3)4)35(56)49-29(15-25-16-42-19-44-25)37(58)48-28(14-22(5)6)36(57)50-30(18-52)39(60)51-11-9-10-31(51)38(59)43-17-32(53)45-23(7)33(54)46-24(8)40(61)62/h16,19-24,26-31,52H,9-15,17-18,41H2,1-8H3,(H,42,44)(H,43,59)(H,45,53)(H,46,54)(H,47,55)(H,48,58)(H,49,56)(H,50,57)(H,61,62)/t23-,24-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

OXHYEAMSGPMTFK-ZTHDWYMZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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